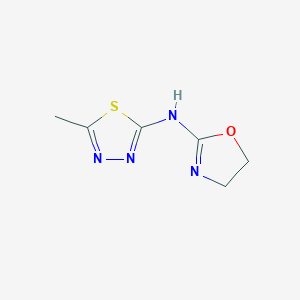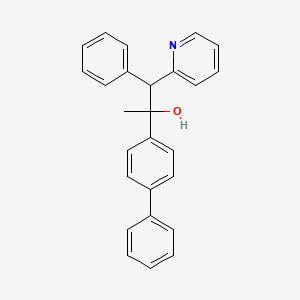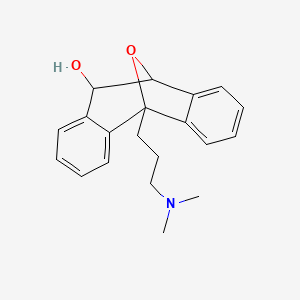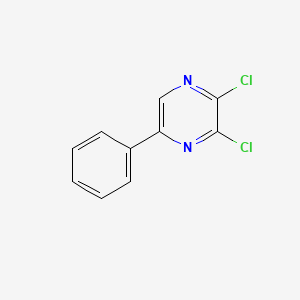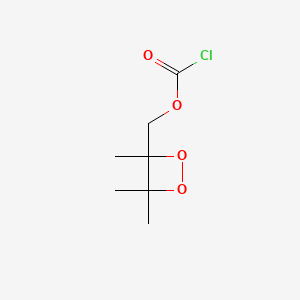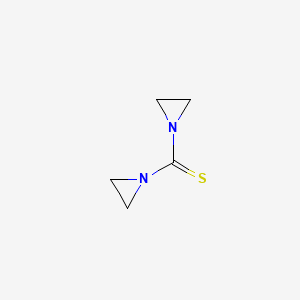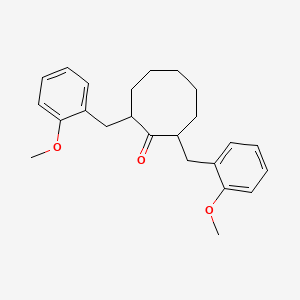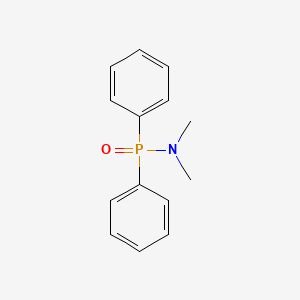
N,N-Dimethyl-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-P,P-diphenylphosphinic amide is an organophosphorus compound with the molecular formula C14H16NOP. It is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a phosphinic amide group, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-P,P-diphenylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
(C6H5)2P(O)Cl+HN(CH3)2→(C6H5)2P(O)N(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinic amides.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes and receptors. The phosphinic amide group can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity is attributed to the electron-withdrawing nature of the phosphinic group, which enhances its ability to participate in nucleophilic and electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphinic amide: Lacks the N,N-dimethyl substitution.
N,N-Dimethylphosphinic amide: Contains a single phenyl group.
Phosphinic acid derivatives: Various substitutions on the phosphinic group.
Uniqueness
N,N-Dimethyl-P,P-diphenylphosphinic amide is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct steric and electronic properties. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
3732-84-1 |
|---|---|
Molekularformel |
C14H16NOP |
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
N-diphenylphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C14H16NOP/c1-15(2)17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
KGHXVBWKESEXNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


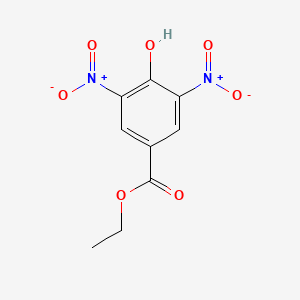
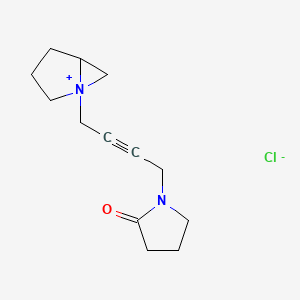
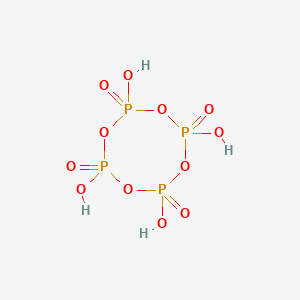
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
